N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a cyclopentanecarboxamide moiety attached to a 1,3,4-oxadiazole ring, which is further substituted with a 4-(methylsulfonyl)phenyl group. Oxadiazole derivatives are known for their diverse biological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-(methylsulfonyl)phenyl group: This step involves the reaction of the oxadiazole intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the cyclopentanecarboxamide moiety: The final step involves the reaction of the substituted oxadiazole with cyclopentanecarboxylic acid or its derivative under appropriate coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins.
Pathways Involved: By inhibiting COX-2, the compound reduces inflammation and pain, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-6-11(7-9-12)14-17-18-15(22-14)16-13(19)10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKDQZWBLXDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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